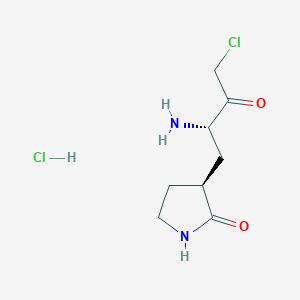
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring and a chlorinated amino acid derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride can be achieved through a multi-step process. One common method involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions in a microchannel reactor. This process is carried out under visible light conditions and does not require the use of metals . Another method involves a sequential Ugi/olefination reaction, which features mild conditions and good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of microfluidic reactors can enhance the efficiency and safety of the production process by providing precise control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The chlorinated moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo, amino, and substituted derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one ring structure but differ in their substituents.
Chlorinated amino acid derivatives: Compounds with similar chlorinated amino acid moieties but different ring structures.
Uniqueness
(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of a pyrrolidin-2-one ring and a chlorinated amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H14Cl2N2O2 |
|---|---|
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
(3S)-3-[(2S)-2-amino-4-chloro-3-oxobutyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H13ClN2O2.ClH/c9-4-7(12)6(10)3-5-1-2-11-8(5)13;/h5-6H,1-4,10H2,(H,11,13);1H/t5-,6-;/m0./s1 |
InChI-Schlüssel |
SUCZQTHNYBDZQG-GEMLJDPKSA-N |
Isomerische SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C(=O)CCl)N.Cl |
Kanonische SMILES |
C1CNC(=O)C1CC(C(=O)CCl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


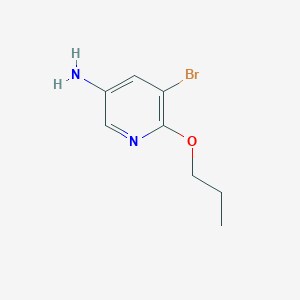
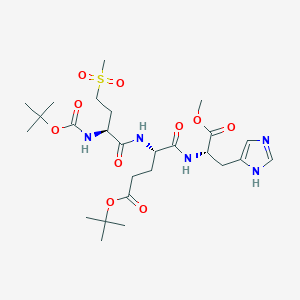
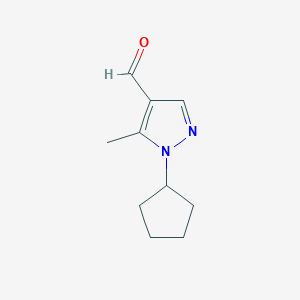

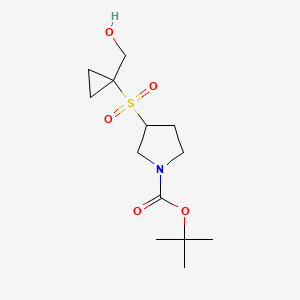
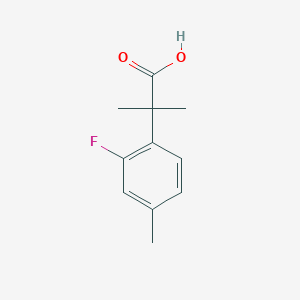
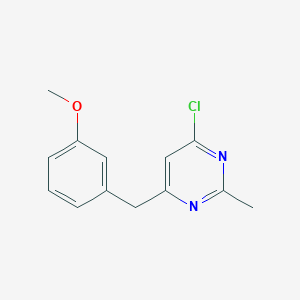
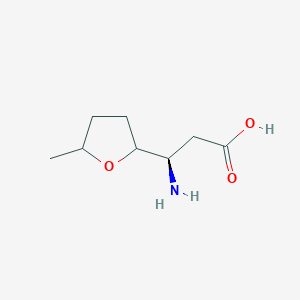
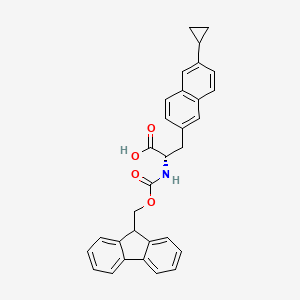
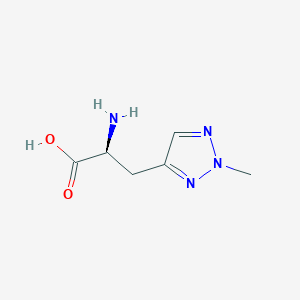
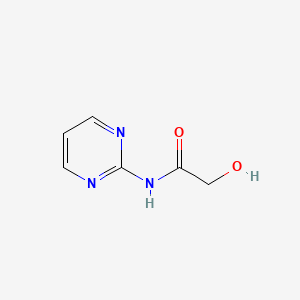

![(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B13334242.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
